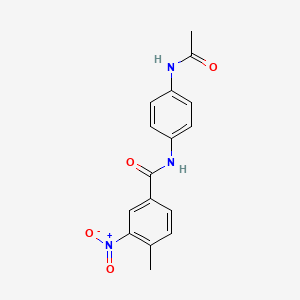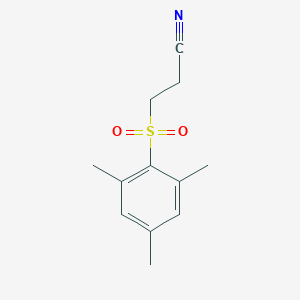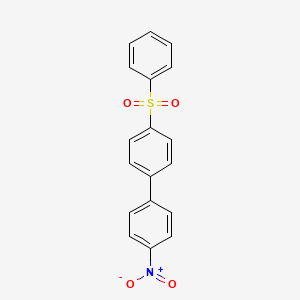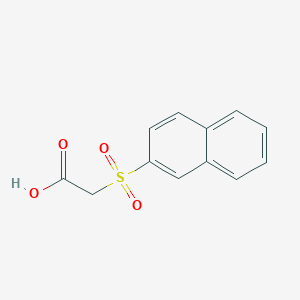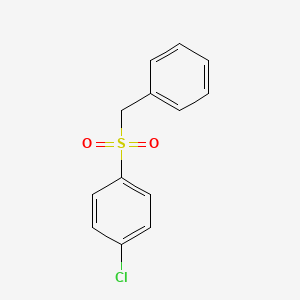
1-Chloro-4-(benzylsulfonyl)benzene
Overview
Description
1-Chloro-4-(benzylsulfonyl)benzene is an organic compound with the molecular formula C13H11ClO2S and a molecular weight of 266.74 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom and a benzylsulfonyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Chloro-4-(benzylsulfonyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-nitrobenzene with benzyl mercaptan in the presence of a base, followed by oxidation to form the sulfone . The reaction conditions typically include the use of solvents such as dichloromethane or toluene and catalysts like palladium on carbon.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-4-(benzylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzylsulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.
Reduction: The nitro group in the precursor can be reduced to an amine before further functionalization.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(benzylsulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(benzylsulfonyl)benzene involves its ability to act as an electrophile in substitution reactions. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonyl group can also participate in various reactions, including oxidation and reduction, which further modify the compound’s structure and reactivity .
Comparison with Similar Compounds
1-Chloro-4-(benzylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a benzylsulfonyl group, leading to differences in reactivity and applications.
1-Chloro-4-(trifluoromethylsulfonyl)benzene: The presence of a trifluoromethyl group significantly alters the compound’s electronic properties and reactivity.
1-Chloro-4-(phenylsulfonyl)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-benzylsulfonyl-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEODDUCPHMQUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323832 | |
| Record name | 1-Chloro-4-(benzylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7058-22-2 | |
| Record name | NSC404956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-(benzylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[8-METHOXY-3-(4-NITROPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]ETHAN-1-ONE](/img/structure/B3827698.png)
carbohydrazide](/img/structure/B3827699.png)
![N-[(E)-[(E)-1,3-bis(4-methoxyphenyl)prop-2-enylidene]amino]-3-chlorobenzamide](/img/structure/B3827712.png)
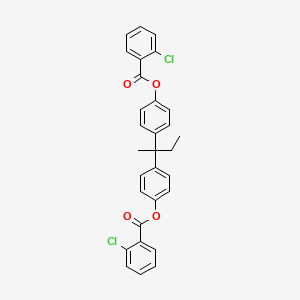
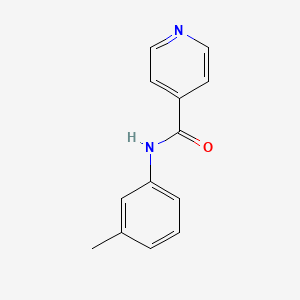
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]](/img/structure/B3827735.png)
![2-[(4-hexylbenzoyl)amino]benzoic acid](/img/structure/B3827742.png)
![4-(4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827751.png)

